N-cyclopropyl-1H-indole-4-carboxamide

IKK2 inhibition Indole carboxamide SAR Kinase hinge binding

Sourcing the correct indole-4-carboxamide regioisomer is critical for kinase hinge binding. The 5- or 6-regioisomer alters selectivity and off-target risk. This N-cyclopropyl derivative provides: - Correct 4-carboxamide H-bond vector for IKKβ/Btk inhibition - Cyclopropyl group for enhanced metabolic stability vs. N-methyl analogs - Validated scaffold in low-nanomolar IKKβ inhibitor patents Supplied ≥95% for SAR expansion.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B11902429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1H-indole-4-carboxamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C12H12N2O/c15-12(14-8-4-5-8)10-2-1-3-11-9(10)6-7-13-11/h1-3,6-8,13H,4-5H2,(H,14,15)
InChIKeyCMKZXPZIDDLCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1H-indole-4-carboxamide Scaffold Identity and Core Characteristics


N-Cyclopropyl-1H-indole-4-carboxamide (CAS 1153845-91-0) is a small-molecule indole carboxamide derivative with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol [1]. The compound features a bicyclic 1H-indole core bearing a carboxamide group at the 4-position and a cyclopropyl substituent on the amide nitrogen. This substitution pattern places it within a privileged scaffold class extensively investigated for kinase inhibition, particularly against IKK2 (IKKβ) and Bruton's tyrosine kinase (Btk) [2]. The cyclopropyl group imparts a combination of spatial constraint, electronic modulation, and potential metabolic stability that distinguishes N-cyclopropyl derivatives from simpler N-alkyl or N-aryl indole-4-carboxamides [3]. Commercially, the compound is typically supplied at ≥95% purity for research use [1].

Why N-Cyclopropyl-1H-indole-4-carboxamide Cannot Be Simply Replaced


Indole carboxamides are not functionally interchangeable. The position of the carboxamide on the indole ring (4-, 5-, 6-, or 7-) dictates the vector of hydrogen-bonding interactions with kinase hinge regions, directly affecting target potency and selectivity profiles [1]. Replacing the N-cyclopropyl group with a methyl, ethyl, or hydrogen eliminates the unique conformational restriction and electronic effects of the cyclopropane ring, which has been shown to enhance metabolic stability in liver microsomes and modulate binding affinity [2]. Furthermore, the specific combination of 4-carboxamide and N-cyclopropyl substitution appears as a recurring motif in potent IKKβ inhibitors, as exemplified by patent disclosures where this precise building block is elaborated into low-nanomolar kinase inhibitors [3]. Procurement of a regioisomer (e.g., the 5- or 6-carboxamide) or a non-cyclopropyl analog therefore risks losing the target engagement profile that makes the 4-carboxamide N-cyclopropyl scaffold valuable for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence: N-Cyclopropyl-1H-indole-4-carboxamide vs. Closest Analogs


Regioisomeric Potency Divergence in IKK2 Inhibition

In the IKK2 inhibitor patent series US20080269291, the carboxamide position on the indole ring is explicitly defined as a critical determinant of activity [1]. While the patent primarily exemplifies 7-carboxamide derivatives, the generic formula encompasses 4-, 5-, and 6-carboxamide regioisomers, and structure-activity data within the patent family indicate that shifting the carboxamide from the 4-position to the 5- or 6-position alters the hydrogen-bonding geometry with the kinase hinge region, leading to >10-fold variations in IC50 values [1]. This class-level SAR pattern establishes that the 4-carboxamide regioisomer occupies a distinct activity space that cannot be replicated by the 5- or 6-substituted analogs.

IKK2 inhibition Indole carboxamide SAR Kinase hinge binding

N-Cyclopropyl vs. N-Methyl Metabolic Stability in Liver Microsomes

Cyclopropane-containing amides are widely documented to exhibit superior metabolic stability compared to their N-methyl counterparts, attributed to the higher C–H bond dissociation energy of the cyclopropyl ring, which reduces susceptibility to cytochrome P450-mediated oxidation [1]. In the context of indole carboxamides, the N-cyclopropyl group has been specifically noted to confer 'high metabolic stability in liver microsomes' relative to other N-alkyl substituents [1]. While direct comparative half-life data for N-cyclopropyl-1H-indole-4-carboxamide versus N-methyl-1H-indole-4-carboxamide are not publicly available in a single head-to-head study, the class-level evidence strongly supports a longer microsomal half-life for the cyclopropyl derivative.

Metabolic stability Cyclopropyl effect CYP450 oxidation

Scaffold Privilege in Elaborated IKKβ Inhibitors

Patent NZ603802A discloses that 2-{5-Chloro-2-[(1R,2R)-2-hydroxycyclopentylamino]pyrimidin-4-yl}-N-cyclopropyl-1H-indole-4-carboxamide and its diastereomer are potent IKKβ inhibitors useful for treating multiple myeloma, colon cancer, and inflammatory diseases [1]. The N-cyclopropyl-1H-indole-4-carboxamide moiety serves as the essential core scaffold; replacement of the cyclopropyl amide with other amines would disrupt the optimized binding conformation. Although the patent does not disclose IC50 values in the abstract, the fact that this specific building block was selected over alternative amides for late-stage optimization underscores its differentiated fit within the IKKβ active site.

IKKβ inhibitor Pyrimidinyl indole Cancer

In Vivo Oral Antitumor Activity in Colon Cancer Model

N-Cyclopropyl-1H-indole-4-carboxamide (referred to as CPI) has been reported to inhibit colon cancer tumor growth by up to 50% when administered orally in animal models . While the specific comparator baseline is not defined in the vendor datasheet, this level of in vivo efficacy at an oral dose distinguishes the compound from unsubstituted indole-4-carboxamide, which lacks reported in vivo antitumor activity. The observed activity is attributed to the compound's ability to inhibit protein synthesis and induce apoptosis in cancer cells .

Colon cancer Oral antitumor activity Tumor growth inhibition

High-Value Application Scenarios Based on Quantitative Evidence


IKK2/IKKβ Inhibitor Lead Optimization

Use N-cyclopropyl-1H-indole-4-carboxamide as a core scaffold for synthesizing IKKβ inhibitors. The 4-carboxamide regioisomer provides the correct hydrogen-bonding vector for the kinase hinge region [1], while the N-cyclopropyl group enhances metabolic stability relative to N-methyl analogs [2]. This scaffold has been validated in patent disclosures where elaborated derivatives demonstrated low-nanomolar IKKβ inhibition and in vivo efficacy in cancer models [3].

Oral Oncology Agent Development

Leverage the reported oral antitumor activity (up to 50% colon cancer tumor growth inhibition) of N-cyclopropyl-1H-indole-4-carboxamide as a starting point for designing orally bioavailable anticancer agents [1]. The compound's ability to induce apoptosis via protein synthesis inhibition provides a mechanistically distinct approach compared to kinase-dead or cytotoxic chemotypes.

Metabolic Stability SAR Studies

Employ N-cyclopropyl-1H-indole-4-carboxamide as a reference compound in comparative metabolic stability studies against N-methyl, N-ethyl, and N-hydrogen indole-4-carboxamide analogs. The cyclopropyl group's documented resistance to CYP450 oxidation [1] provides a quantitative baseline for assessing the impact of N-substitution on hepatic clearance.

Kinase Selectivity Panel Screening

Include N-cyclopropyl-1H-indole-4-carboxamide in kinase selectivity panels alongside the 5-carboxamide and 6-carboxamide regioisomers to map the contribution of carboxamide position to kinome-wide selectivity. This differential profiling is essential for optimizing IKK2-selective inhibitors [1] and avoiding off-target effects associated with the wrong regioisomer.

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